1,3-Diphenylbuta-1,2-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53544-89-1 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
InChI |
InChI=1S/C16H14/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11,13H,1H3 |
InChI Key |
MQXXNCCKIMJYBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Diphenylbuta 1,2 Diene
Stereoselective Approaches to 1,3-Diphenylbuta-1,2-diene
The stereoselective synthesis of chiral allenes is of great interest due to their application as chiral ligands and synthons in asymmetric synthesis.
Stereospecific Synthesis from Organometallic Reagents (e.g., Vinyl Cuprates)
The synthesis of allenes through the reaction of organocuprates with propargyl electrophiles is a well-established method. This reaction typically proceeds via an S(_N)2' mechanism, where the nucleophilic cuprate (B13416276) attacks the γ-carbon of the propargyl system, leading to the formation of the allene (B1206475) with a 1,3-transposition of the leaving group. The stereochemistry of the resulting allene is controlled by the geometry of the reactants.
In a general approach to synthesizing 1,3-disubstituted allenes, a vinyl cuprate can react with a propargylic electrophile. For the specific synthesis of this compound, a hypothetical retrosynthetic analysis would involve a vinyl cuprate, such as a phenyl-containing vinylcuprate, and a phenyl-substituted propargylic electrophile. The stereospecificity of this reaction is a key feature; for instance, the reaction of a chiral, non-racemic propargylic ester with an organocuprate can proceed with high anti-stereoselectivity, resulting in an allene with high enantiomeric excess.
However, the regioselectivity of organocuprate addition to propargyl systems can be a challenge, with potential for competing S(_N)2 reaction pathways leading to acetylenic products instead of the desired allenes. Research has shown that the reaction of diarylcopper(I) nucleophiles with propargyl bromides can be poorly regioselective, yielding mixtures of alkynes and allenes. rsc.org The nature of the cuprate, the leaving group on the propargyl substrate, and the reaction conditions all play a crucial role in directing the reaction towards the desired allene product.
Transition Metal-Catalyzed Syntheses Involving Allenes
Transition metal catalysis offers a versatile and efficient platform for the synthesis of substituted allenes and conjugated dienes. Palladium, gold, and ruthenium-based catalysts are frequently employed in these transformations.
Palladium-Mediated Allene Formation and Isomerization Sequences
Palladium-catalyzed reactions are a cornerstone in the synthesis of 1,3-dienes from allenes. One prominent method involves the cross-coupling of allenes with organic halides. A range of aryl and vinylic halides can react with substituted allenes in the presence of a palladium catalyst, such as Pd(dba)(_2), and a base like potassium carbonate to produce 1,3-dienes in good yields. The reaction mechanism is proposed to involve the oxidative addition of the organic halide to the palladium(0) catalyst, followed by coordination and insertion of the allene, and subsequent deprotonation of the resulting π-allylpalladium intermediate.
Another sophisticated approach is a sequential Suzuki–Miyaura coupling followed by a palladium-mediated allene isomerization. This process couples boronic acids with propargyl alcohols, generating an allene in situ. A key aspect of this reaction is the in-situ generation of a palladium-hydrido complex, facilitated by the boric acid byproduct of the Suzuki-Miyaura coupling, which is essential for the isomerization of the unactivated allene to the corresponding 1,3-diene via a hydro-palladation/dehydro-palladation sequence. organic-chemistry.org
Table 1: Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes and Aryl Halides
| Entry | Aryl Halide | Allene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | p-Bromoacetophenone | 1,1-Dimethylallene | Pd(dba)(_2)/PPh(_3) | K(_2)CO(_3) | DMA | 100-120 | High |
| 2 | Iodobenzene | 1-Methyl-1-phenylallene | Pd(OAc)(_2)/PPh(_3) | K(_2)CO(_3) | DMA | 100-120 | Good |
| 3 | p-Chlorotoluene | Tetramethylallene | PdCl(_2)(PPh(_3))(_2) | K(_2)CO(_3) | DMA | 100-120 | Moderate |
Data is representative of typical conditions and outcomes.
Carbene Insertion and Migration Cascades for Allene Construction
Palladium-catalyzed cascade reactions involving carbene insertion and migration represent an advanced strategy for synthesizing highly substituted 1,3-dienes and allenes. In one such method, gem-disubstituted ethylenes undergo a vinylic C-H alkenylation with N-tosylhydrazones. This transformation proceeds through a 1,4-palladium migration from an aryl to a vinyl position, followed by carbene insertion and subsequent β-hydride elimination to furnish trisubstituted 1,3-dienes. researchgate.net The use of specific additives can enhance the efficiency of the key 1,4-palladium migration step. researchgate.net
This methodology can be tuned to produce tetrasubstituted allenes by altering the substrate and reaction conditions, demonstrating the versatility of palladium-carbene chemistry in constructing complex unsaturated systems.
Gold-Catalyzed Processes Leading to Allene-Related Structures
Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes and allenes towards nucleophilic attack. The intermolecular gold(I)-catalyzed reaction between arylalkynes and alkenes can lead to the formation of cyclobutenes via a stepwise [2+2] cycloaddition. However, under certain conditions, particularly with ortho-substituted arylalkynes, 1,3-butadienes are formed through a metathesis-type process.
The proposed mechanism involves the formation of a cyclopropyl (B3062369) gold(I) carbene intermediate, which can then undergo different reaction pathways. The subtle balance between these pathways, leading to either cyclobutenes or 1,3-dienes, is influenced by the substitution pattern of the alkyne and the reaction conditions. Gold-catalyzed cascade reactions of diyne-ene substrates have also been developed, which can lead to polysubstituted benzenes, with diene intermediates proposed in the catalytic cycle.
Rearrangement Reactions Yielding this compound
Rearrangement reactions provide an atom-economical route to 1,3-dienes from their allene isomers. These transformations can be promoted by various catalysts, including acids and transition metals, and are driven by the formation of a thermodynamically more stable conjugated diene system.
The synthesis of allenes often begins with propargylic precursors. Propargyl alcohols, in particular, are versatile starting materials that can be converted to allenes through a variety of methods. While direct synthesis of this compound from a propargyl alcohol is not extensively documented in the context of a rearrangement to a diene in one step, the initial formation of a related allene from a propargyl alcohol is a key transformation.
The synthesis of propargyl alcohols can be achieved through the addition of an organometallic acetylide to a carbonyl compound. For instance, the reaction of a phenylacetylide with an appropriate ketone would yield a tertiary propargyl alcohol. These alcohols can then undergo rearrangement to form allenes. One common method involves treatment with acidic reagents, which facilitates a Meyer-Schuster rearrangement or a related isomerization.
Transition metal catalysts, particularly those based on gold, have proven effective in catalyzing the rearrangement of propargyl alcohols. Gold(I) and gold(III) complexes are soft Lewis acids that can activate the alkyne functionality towards nucleophilic attack or rearrangement. While many gold-catalyzed reactions of propargyl alcohols lead to α,β-unsaturated ketones, specific reaction conditions can favor the formation of allenes.
The following table summarizes general conditions for the isomerization of propargyl alcohols to allenes, which are precursors for the target diene.
| Catalyst/Reagent | Substrate Type | Product Type | Reference |
| Acid Catalyst (e.g., H₂SO₄) | Tertiary Propargyl Alcohols | α,β-Unsaturated Ketones (Meyer-Schuster) | General Knowledge |
| Gold(I) Complexes | Allenyl Carbinol Esters | 1,3-Butadien-2-ol Esters | organic-chemistry.org |
| Palladium Catalysts | Propargyl Carbonates | Allenes | General Knowledge |
It is important to note that the direct isolation of this compound from a propargylic precursor via a simple isomerization is often challenging due to the subsequent rearrangement to the more stable 1,3-diene.
The rearrangement of an alkyl-substituted allene to a conjugated 1,3-diene is a thermodynamically favorable process. This transformation can be achieved through acid-mediated, thermal, or transition-metal-catalyzed pathways. The presence of aryl substituents on the allene can significantly influence the reaction conditions and outcomes.
Acid-Mediated Rearrangements:
In the presence of an acid, the central sp-hybridized carbon of the allene can be protonated to form a carbocation. The stability of this intermediate is crucial for the reaction to proceed. For an allene like 1,3-diphenyl-3-methylallene (a plausible precursor to a diphenylbutadiene system), protonation would lead to a tertiary carbocation that is also stabilized by the adjacent phenyl group. Subsequent deprotonation would yield the conjugated 1,3-diene. Studies on analogous systems, such as the acid-catalyzed rearrangement of 3-methyl-1,2-butadiene (B1215419) to isoprene, provide insight into this mechanism. mdpi.com
Transition-Metal-Promoted Rearrangements:
Transition metals, particularly gold and palladium, are effective catalysts for the rearrangement of allenes to 1,3-dienes.
Gold Catalysis: Gold(III) catalysts have been shown to effectively rearrange aryl-substituted allenes to 1,3-dienes at ambient temperatures. mdpi.com The mechanism is thought to involve the activation of the allene by the gold catalyst, leading to the formation of a carbocationic intermediate, which then undergoes a proton transfer to yield the 1,3-diene. mdpi.com
Palladium Catalysis: Palladium complexes can also catalyze this rearrangement. A proposed mechanism involves the formation of a palladium hydride complex which adds to the allene to form a π-allylpalladium intermediate. Subsequent β-hydride elimination then furnishes the 1,3-diene. researchgate.netresearchgate.net This method has been successfully applied to the conversion of aryl allenes to their corresponding 1,3-dienes. researchgate.net
The table below presents data from studies on the rearrangement of aryl-substituted allenes to 1,3-dienes, which serve as models for the potential synthesis of a diphenylbutadiene derivative from this compound or a related allene.
| Catalyst | Allene Substrate | Product | Yield (%) | Reference |
| AuCl₃/PhNO | Aryl-substituted allenes | 1,3-Dienes | Excellent | mdpi.com |
| Pd(0)/Boric Acid | Aryl allene | 1,3-Diene | Good | researchgate.net |
| PTSA | Indolyl allenes | Penta-substituted 1,3-dienes | High | encyclopedia.pub |
These findings suggest that a precursor like this compound could undergo a similar rearrangement under appropriate catalytic conditions to yield a corresponding 1,3-diphenyl-1,3-butadiene isomer. The choice of catalyst and reaction conditions would be critical in controlling the selectivity and efficiency of this transformation.
Reactivity and Reaction Mechanisms of 1,3 Diphenylbuta 1,2 Diene
Cycloaddition Reactions Involving the Allene (B1206475) Moiety
The unique structure of 1,3-Diphenylbuta-1,2-diene, featuring two adjacent double bonds, makes its allene moiety a reactive partner in cycloaddition reactions, leading to the formation of various cyclic structures.
[2+2] Cycloadditions of Allenes
The [2+2] cycloaddition of allenes with alkenes or alkynes is a powerful method for constructing four-membered rings, such as cyclobutanes and cyclobutenes. csic.esrsc.org These reactions can be induced under thermal, photochemical, or metal-catalyzed conditions. csic.es
Thermal [2+2] cycloadditions involving allenes often proceed through a stepwise mechanism involving a diradical intermediate. csic.es For an unsymmetrical allene like this compound, the reaction can occur at either of the two double bonds (the C1=C2 bond or the C2=C3 bond), leading to different regioisomers. The reaction is initiated by the formation of a bond between one terminus of the alkene and one of the sp2 carbons of the allene, generating a diradical intermediate. This intermediate can then undergo ring closure to form the cyclobutane (B1203170) ring. The stability of the diradical intermediate often governs the regiochemical outcome of the reaction. csic.es
Transition metal catalysis, for instance with ruthenium complexes, can also facilitate [2+2] cycloadditions of allenes with alkynes, often with high regioselectivity that might differ from thermal reactions. acs.org Lewis acids can also promote these reactions, particularly with electron-deficient allenes. nih.govnih.gov
| Reaction Type | Conditions | Mechanism | Key Features |
| Thermal Cycloaddition | High temperatures (e.g., >150 °C) | Stepwise, via diradical intermediates csic.es | Regioselectivity depends on diradical stability; potential for stereoisomeric products. |
| Photochemical Cycloaddition | UV irradiation | Stepwise, via excited triplet state and diradical intermediates wikipedia.org | Can provide access to products not formed thermally. |
| Metal-Catalyzed Cycloaddition | Ru, Ni, or Rh catalysts acs.orgrsc.org | Varies with metal; can involve metallacycle intermediates | Often proceeds under milder conditions with high chemo- and regioselectivity. acs.org |
| Lewis Acid-Promoted Cycloaddition | e.g., EtAlCl₂, Bi(OTf)₃ | Stepwise, via dipolar intermediates nih.gov | Effective for electron-deficient allenes; can be stereoselective. nih.gov |
Intermolecular [2+1] Annulations for Cyclic Derivatives
Intermolecular [2+1] annulations provide a direct route to three-membered rings. In the context of allenes, this typically involves the reaction with a carbene or carbenoid to yield methylenecyclopropane (B1220202) derivatives. chempedia.info Carbenes are neutral, electron-deficient species that readily add across double bonds in a concerted cycloaddition. fiveable.meopenstax.org
The reaction of this compound with a carbene, such as dichlorocarbene (B158193) (:CCl₂) generated from chloroform (B151607) and a strong base, would be expected to add to one of the two double bonds. openstax.org The choice of the double bond (regioselectivity) would be influenced by steric and electronic factors of the phenyl and methyl substituents. The addition is generally stereospecific, meaning the geometry of the reacting double bond is preserved in the resulting cyclopropane (B1198618) ring. libretexts.org A well-known method for this transformation is the Simmons-Smith reaction, which utilizes a zinc-copper carbenoid (ICH₂ZnI) and offers a milder alternative for generating non-halogenated cyclopropanes. libretexts.org
Stereochemical Outcomes in Allene Reactivity
The stereochemistry of reactions involving this compound is dictated by the unique axial chirality of the allene system and the mechanism of the specific addition reaction.
Stereochemistry of Additions to the Allene Double Bonds
Electrophilic additions to unsymmetrical allenes can yield a variety of stereochemical outcomes. acs.org The regioselectivity of the attack (i.e., which of the two double bonds reacts) is determined by the electronic properties of the substituents. acs.orgacs.org For this compound, the phenyl and methyl groups will influence the electron density of the two orthogonal pi systems.
During an electrophilic addition, the initial attack of the electrophile can occur at the central sp-hybridized carbon or a terminal sp²-hybridized carbon. Attack at the central carbon can lead to a stabilized vinyl cation, while attack at a terminal carbon can lead to an allyl cation. The subsequent nucleophilic attack can then occur from different faces of the intermediate, leading to mixtures of stereoisomers. chemistrysteps.com
In many cases, the addition can be rendered highly stereoselective. acs.org For instance, neighboring group participation can lead to the formation of cyclic intermediates, which then control the stereochemistry of the final product. The use of chiral allenes in cycloaddition reactions can result in the transfer of axial chirality to the new stereocenters in the product, although stepwise mechanisms involving reversible diradical formation can sometimes lead to a loss of enantiomeric excess. csic.es
Conversion Pathways of this compound
Allenes can undergo isomerization to more thermodynamically stable isomers, a key conversion pathway for this compound.
Isomerization and Rearrangement to Conjugated 1,3-Dienes
This compound can rearrange via a formal 1,3-hydrogen shift to form the conjugated and thermodynamically more stable isomer, 1,4-diphenyl-1,3-butadiene. This isomerization is an atom-economical process and can be promoted by acid, heat, or transition metal catalysts. researchgate.net
Acid-Mediated Rearrangement : This pathway typically involves the protonation of the central, sp-hybridized carbon of the allene. mdpi.comencyclopedia.pub This generates a resonance-stabilized allylic carbocation. The presence of the phenyl groups in this compound would provide significant stabilization to this cationic intermediate. Subsequent deprotonation from the methyl group yields the conjugated 1,3-diene. mdpi.com
Thermal-Mediated Rearrangement : In the absence of a catalyst, the isomerization of allenes to 1,3-dienes often requires very high temperatures, sometimes in excess of 300°C. encyclopedia.pub These reactions can proceed through radical pathways, particularly in strained systems. encyclopedia.pub
Transition-Metal-Promoted Rearrangement : Various transition metals, notably gold and palladium, can catalyze the isomerization of allenes under much milder conditions. researchgate.net Gold(III) catalysts are particularly effective for aryl-substituted allenes, facilitating the rearrangement at ambient temperatures. mdpi.com Palladium(0) complexes, in the presence of a co-catalyst like boric acid, can also promote the rearrangement through a proposed mechanism involving hydropalladation to form a π-allylpalladium intermediate, followed by β-hydride elimination. mdpi.com
| Method | Catalyst / Conditions | Proposed Intermediate | Temperature |
| Acid-Mediated | Protic or Lewis acids (e.g., HCl, Acetic Acid) mdpi.comencyclopedia.pub | Allylic Carbocation | Varies, often moderate |
| Thermal | High heat (>300 °C) encyclopedia.pub | Diradical species | High |
| Gold-Catalyzed | AuCl₃ with nitrosobenzene (B162901) mdpi.com | Gold allylic cation | Ambient |
| Palladium-Catalyzed | Pd(0) with Boric Acid mdpi.com | π-Allylpalladium complex | Moderate |
Stereochemical Aspects of 1,3 Diphenylbuta 1,2 Diene
Axial Chirality and Enantiomerism in 1,3-Disubstituted Allenes
Allenes are a unique class of compounds characterized by cumulative double bonds (C=C=C). When the substituents at each end of the allene (B1206475) system are different (an A-C=C=C-B pattern where A≠B), the molecule lacks a plane of symmetry and can exhibit a form of stereoisomerism known as axial chirality. In the case of 1,3-disubstituted allenes like 1,3-Diphenylbuta-1,2-diene, the two substituent groups at one end are identical (a phenyl group and a hydrogen) and are orthogonal to the substituents at the other end. This arrangement leads to non-superimposable mirror images, or enantiomers.
The chirality of these molecules does not originate from a stereogenic center (a carbon atom with four different substituents) but from the chiral axis defined by the C=C=C bond system. The existence of enantiomeric forms for asymmetrically substituted allenes was first predicted by Jacobus Henricus van 't Hoff in 1875.
Research into derivatives of 1,3-diphenylallene has confirmed the stability and significance of its axial chirality. For instance, a tetrathiafulvalene (B1198394) (TTF) dimer bridged by a chiral 1,3-diphenylallene framework has been synthesized and resolved into its optically active enantiomers. beilstein-journals.orgnih.gov These studies demonstrate that the 1,3-diphenylallene unit serves as a reliable and configurationally stable source of chirality. beilstein-journals.orgnih.gov Unlike some chiral allenes bearing strong electron-donating groups that may undergo photoracemization, 1,3-diphenylallene derivatives have been shown to be stable under ambient light, preserving their enantiomeric purity. beilstein-journals.orgbeilstein-journals.org
The distinct chiroptical properties of these enantiomers are evident in their electronic circular dichroism (ECD) spectra, where the mirror-image relationship between the (R) and (S) isomers is clearly observed. beilstein-journals.org This confirms that the enantiomers interact differently with plane-polarized light, a defining characteristic of chiral molecules.
Conformational Analysis and Rotational Isomerism of the Allene System
The stereochemistry of this compound is further complicated by the potential for rotational isomerism, or conformers, arising from the rotation of the phenyl groups around the single bond connecting them to the allene backbone. The linear and rigid nature of the C=C=C core means that conformational analysis primarily concerns the orientation of these two phenyl substituents.
While specific rotational energy barriers for the parent this compound are not extensively documented in the provided literature, principles of conformational analysis suggest that the phenyl rings will adopt conformations that minimize steric hindrance. A conformation where both phenyl rings are coplanar with their respective H-C-C planes would lead to significant steric clash between the ortho-hydrogens of the phenyl groups and the allene system. Therefore, it is expected that the molecule adopts a conformation where the phenyl rings are twisted out of this plane.
Studies on analogous systems, such as tetraphenylethylene (B103901) derivatives, highlight the importance of phenyl ring rotation in their photophysical properties. In these molecules, the relaxation of excited states involves both the twisting of the central ethylene (B1197577) bond and the rotation of the phenyl rings, leading to conformationally-relaxed species. rsc.org This underscores that rotation around the aryl-alkene bond is a key, low-energy conformational process. The rotational barrier for the interconversion of atropisomers in a sterically hindered N,N'-disubstituted perylene (B46583) dye was found to be more than 180 kJ/mol, indicating very stable conformers. core.ac.uk In contrast, the rotational barrier for 1,3-diarylallenes is generally greater than 125 kJ/mol, which is sufficient for the isolation of stereoisomers at room temperature.
The stable conformations of this compound will therefore represent a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing effects of steric repulsion (favoring a twisted conformation). The most likely ground-state conformation involves the phenyl rings being rotated to a significant degree relative to the planes defined by the double bonds of the allene.
Influence of Substituents on Allene Stereoisomerism and Stability
The stereoisomerism and stability of the this compound system can be significantly modulated by introducing substituents onto the phenyl rings. These effects can be broadly categorized as steric and electronic.
Steric Effects: Introducing bulky substituents, particularly at the ortho positions of the phenyl rings, would increase the rotational barrier around the phenyl-allene bond. This increased steric hindrance would further restrict the rotation of the phenyl groups, potentially leading to more rigidly defined conformations. In synthetic chemistry, the steric effect of substituents is a key strategy employed in the enantioselective synthesis of chiral allenes. The presence of bulky groups can create a more defined chiral environment, allowing catalysts to differentiate between the two prochiral faces of a precursor molecule with greater selectivity.
Electronic Effects: The electronic nature of substituents on the phenyl rings can influence the stability of the allene system. Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the π-system.
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can increase the electron density of the aromatic ring and the adjacent allene system. Studies on 1,3-diphenylallene derivatives with electron-donating tetrathiafulvalene (TTF) units show that these compounds are configurationally stable. beilstein-journals.orgbeilstein-journals.org
Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density. While direct studies on EWG-substituted this compound are not detailed in the search results, research on other systems demonstrates the profound impact of such substituents. For example, the introduction of a fluorine atom into 1,5-diaryl-3-oxo-1,4-pentadiene derivatives causes substantial alterations in their conformational preferences. mdpi.com
These substituent effects can influence not only the ground-state stability and conformation but also the chiroptical properties and reactivity of the molecule. For example, altering the electronic distribution within the molecule would likely lead to shifts in the absorption wavelengths and changes in the intensity of Cotton effects in the ECD spectra.
The following table summarizes the expected influence of different types of substituents on the stereochemical properties of this compound.
| Substituent Type (on Phenyl Ring) | Position | Expected Effect on Rotational Barrier | Expected Effect on Conformational Rigidity |
| Steric (e.g., -C(CH₃)₃) | Ortho | Increase | Increase |
| Steric (e.g., -C(CH₃)₃) | Para | Minimal | Minimal |
| Electronic (e.g., -NO₂) | Para | Minor | Minor |
| Electronic (e.g., -OCH₃) | Para | Minor | Minor |
Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Diphenylbuta 1,2 Diene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For 1,3-Diphenylbuta-1,2-diene, both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable information for its structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum of this compound is particularly informative due to the distinctive chemical shift of the central sp-hybridized carbon of the allene (B1206475) group. In various derivatives of 1,3-diphenylallene, this central carbon consistently appears at approximately 203-204 ppm. beilstein-journals.orgbeilstein-journals.org For example, in a tetrathiafulvalene-anchored derivative, the allenic carbon signal is observed at 204.2 ppm. beilstein-journals.org The terminal sp²-hybridized carbons of the allene unit and the carbons of the phenyl rings resonate in the aromatic region, typically between 110 and 140 ppm.
| Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Allenic (=C=) | ~203-204 |
| Aromatic/Allenic (C=) | ~110-140 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic spectrum that is highly specific to its structure. The most prominent and diagnostic feature in the IR spectrum of this compound is the absorption band corresponding to the asymmetric stretching of the cumulative double bonds (C=C=C) of the allene core. This vibration typically gives rise to a strong absorption band in the region of 1914-1918 cm⁻¹. beilstein-journals.orgbeilstein-journals.org
The full IR spectrum of a derivative of 1,3-diphenylallene shows additional bands corresponding to other vibrational modes within the molecule.
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| C-H stretch (aromatic) | ~3000-3100 |
| C=C=C asymmetric stretch | ~1914-1918 |
| C=C stretch (aromatic) | ~1600, ~1500 |
| C-H bend (aromatic) | Below 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of this compound, which includes the phenyl rings and the allene double bonds, is expected to give rise to characteristic absorption bands in the UV-Vis region.
Interpretation of Electronic Absorption and Emission Characteristics
The UV-Vis absorption spectrum of a tetrathiafulvalene (B1198394) derivative of 1,3-diphenylallene displays absorption maxima at 314 nm and 405 nm. beilstein-journals.org A polymer incorporating the 1,3-diphenylallene framework exhibits an absorption maximum at 310 nm with a shoulder at approximately 415 nm, with the absorption extending up to 600 nm. beilstein-journals.org These absorptions are attributed to π → π* electronic transitions within the conjugated system of the molecule. The specific wavelengths of maximum absorption (λmax) are influenced by the extent of conjugation and the presence of substituents. The electronic transitions in chiral derivatives of 1,3-diphenylallene have been further investigated using Electronic Circular Dichroism (ECD), which reveals distinct Cotton effects corresponding to the electronic absorptions. beilstein-journals.org For instance, a derivative of 1,3-diphenylallene shows a bisignate CD curve with a negative peak at 274 nm and a positive peak at 248 nm, which is associated with the exciton (B1674681) coupling of the two chromophores. beilstein-journals.org
Mass Spectrometry (MS) Techniques for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
Upon electron ionization, allenes, which are compounds containing cumulative double bonds (C=C=C), typically lose an electron from one of the π bonds to form a stable molecular ion. The fragmentation of the this compound molecular ion is governed by the stability of the resulting carbocations and radical species. The presence of two phenyl groups significantly influences the fragmentation pathways.
A primary fragmentation pathway for compounds with phenyl groups is the cleavage of the bond beta to the aromatic ring (benzylic cleavage), which leads to the formation of a resonance-stabilized benzylic cation. In the case of this compound, cleavage at the bond between the allenic carbon chain and the phenyl groups can occur. Another common fragmentation for substituted aromatic compounds involves the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a highly stable, aromatic carbocation. youtube.comechemi.com
The fragmentation of the allenic backbone itself is also possible. Cleavage of the C-C single bond adjacent to the allenic system can produce resonance-stabilized allylic-type cations. jove.com The fragmentation pattern is a composite of cleavages related to both the phenyl substituents and the allenic core.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 206 | [C₁₆H₁₄]⁺ | Molecular Ion (M⁺) |
| 191 | [C₁₅H₁₁]⁺ | Loss of a methyl radical (•CH₃) |
| 129 | [C₁₀H₉]⁺ | Cleavage yielding a phenylpropenyl cation |
| 115 | [C₉H₇]⁺ | Phenylpropargyl cation or indenyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion, resulting from rearrangement and cleavage |
X-ray Diffraction Studies of this compound and Related Allenic or Cumulenic Derivatives
The defining structural feature of an allene is the C=C=C linkage. The central carbon atom is sp-hybridized, resulting in a linear geometry with a bond angle of approximately 180°. wikipedia.orgwikipedia-on-ipfs.org The two terminal sp²-hybridized carbon atoms have substituents that lie in planes perpendicular to each other. wikipedia.org This orthogonal arrangement of the substituents at the ends of the allene unit is a key characteristic of this class of compounds.
In this compound, one terminal allenic carbon is attached to a phenyl group and a hydrogen atom, while the other is attached to a phenyl group and a methyl group. The planes containing these substituents would be twisted at approximately 90° to each other.
Cumulenes, which are compounds with three or more consecutive double bonds, also exhibit a linear carbon chain. vedantu.com Studies on cumulenes show that the C=C bond lengths are typically in the range of 1.28 to 1.32 Å, which is intermediate between a standard C=C double bond and a C≡C triple bond. acs.orgresearchgate.net
Table 2: Typical Structural Parameters for Allenic and Cumulenic Cores
| Parameter | Typical Value | Reference |
|---|---|---|
| C=C=C Bond Angle | ~180° | wikipedia.org |
| C=C Bond Length in Allenes | ~1.31 Å | scripps.edu |
| Terminal C-H Bond Length | ~1.08 Å | scripps.edu |
Computational and Theoretical Studies on 1,3 Diphenylbuta 1,2 Diene
Quantum Chemical Investigations (e.g., DFT, Semi-Empirical Methods)
Specific Density Functional Theory (DFT) or semi-empirical studies on 1,3-diphenylbuta-1,2-diene are not sufficiently detailed in the available literature to provide a comprehensive analysis.
Quantitative data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their interactions for this compound have not been found.
There are no available studies presenting predicted spectroscopic parameters (such as vibrational frequencies or electronic absorption wavelengths) or electronic properties derived from quantum chemical calculations for this compound.
Computational studies detailing the rotational barriers of the phenyl groups or other conformational aspects and associated energy landscapes for this compound are not present in the surveyed literature.
No computational studies elucidating specific reaction mechanisms involving this compound or analyzing its transition states were identified.
Molecular Modeling and Dynamics Simulations
A search of the literature did not yield any studies involving molecular modeling or molecular dynamics simulations performed on this compound.
Synthetic Applications and Derivatization of 1,3 Diphenylbuta 1,2 Diene
Role as a Key Intermediate in Complex Organic Synthesis
Utility as a Building Block in the Construction of Advanced Organic Architectures
The most relevant application found for a closely related structure is the use of the 1,3-diphenylallene framework in the synthesis of polymers with specific chiroptical properties. This suggests a potential utility for 1,3-Diphenylbuta-1,2-diene in materials science. However, its application as a versatile building block for a broader range of advanced organic architectures, such as macrocycles, polycyclic aromatic hydrocarbons, or complex heterocyclic systems, is not supported by current research findings. For instance, while cycloaddition reactions are a hallmark of 1,3-dienes, specific examples of this compound acting as the diene component in such reactions to form complex polycycles are not reported.
Future Research Directions and Challenges in 1,3 Diphenylbuta 1,2 Diene Chemistry
Development of Highly Enantioselective Synthetic Routes
A primary challenge in the chemistry of 1,3-diphenylbuta-1,2-diene is the control of its axial chirality. The enantioselective synthesis of tetrasubstituted allenes is a formidable task in organic chemistry due to the difficulty in differentiating the four substituents around the allene (B1206475) core. researchgate.net While methods exist for chiral allenes, dedicated and highly efficient routes to enantiomerically pure this compound are yet to be developed.
Future research will likely focus on adapting and refining modern asymmetric synthesis strategies for this target. Key areas of exploration include:
Transition-Metal Catalysis: Building upon recent successes in the synthesis of other chiral allenes, future work could explore copper-catalyzed radical functionalization. For instance, adapting the enantioselective radical cyanation of allenic C(sp²)-H bonds could provide a pathway to chiral derivatives of this compound. acs.org Similarly, palladium-catalyzed kinetic resolution of propargylic alcohol precursors represents another promising, albeit less direct, avenue that could be tailored for this specific compound. researchgate.net
Metallaphotoredox Catalysis: The merger of visible-light photoredox catalysis with transition metal catalysis has emerged as a powerful tool for constructing complex molecules. acs.org A significant future goal would be to develop a regio- and enantioselective 1,4-carbofunctionalization of a suitable 1,3-enyne precursor to directly access axially chiral this compound. acs.org This approach offers mild reaction conditions and the potential for high stereocontrol. acs.org
The development of these routes is critical, as access to enantiopure forms of this compound is a prerequisite for its application in areas such as materials science and medicinal chemistry.
| Synthetic Strategy | Catalyst/System | Potential Precursor | Key Challenge |
| Asymmetric Radical Functionalization | Chiral Copper Complex | This compound (racemic) | Achieving high enantioselectivity and regioselectivity. |
| Kinetic Resolution | Chiral Palladium Complex / Ligand | Racemic propargylic alcohol | Atom economy; requires a second resolution for the other enantiomer. researchgate.net |
| Metallaphotoredox Catalysis | Iridium photocatalyst + Chiral Copper catalyst | 1,3-Diphenyl-1-buten-3-yne | Design of a suitable 1,3-enyne substrate and optimization of stereocontrol. acs.org |
Exploration of Novel Catalytic Transformations Involving the Allene Moiety
The reactivity of the allene moiety in this compound is rich and underexplored. The phenyl groups are expected to exert significant electronic and steric influence, potentially leading to novel reactivity patterns compared to simpler allenes. Future research should systematically investigate its behavior in a range of catalytic transformations.
Isomerization to 1,3-Dienes: A fundamental transformation for allenes is their rearrangement to conjugated 1,3-dienes. mdpi.com Investigating the gold-, palladium-, or nickel-catalyzed isomerization of this compound to its corresponding 1,3-diphenylbuta-1,3-diene isomers would be a foundational study. mdpi.com Understanding the factors that control the stereochemical outcome (E/Z isomers) of the resulting diene would be of particular importance. The aryl substituents are known to be crucial in stabilizing intermediates in such rearrangements, suggesting this pathway should be accessible. mdpi.com
Cycloaddition Reactions: Allenes are known to participate in various cyclization and cycloaddition reactions. researchgate.net A major research thrust should be the exploration of [3+2] and [4+2] cycloadditions where this compound acts as a reactive partner. The unique substitution pattern may unlock new reaction pathways or provide access to complex carbocyclic and heterocyclic scaffolds.
Difunctionalization Reactions: The development of methods for the simultaneous addition of two functional groups across the allene system is a significant frontier. Inspired by advances in the difunctionalization of 1,3-dienes, future work could target the development of analogous radical-mediated transformations for this compound. dlut.edu.cn This could lead to the synthesis of highly functionalized and structurally diverse molecules from a simple starting material.
Application of Advanced Spectroscopic and Structural Probing Techniques
A fundamental challenge for any new or underexplored compound is its thorough characterization. While standard techniques such as NMR, IR, and mass spectrometry are essential first steps, a deeper understanding of the structure and stereochemistry of this compound requires more advanced methods.
Future research should focus on:
Chiroptical Spectroscopy: Once enantioselective synthesis is achieved, the application of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy will be indispensable. These techniques are powerful for determining the absolute configuration of chiral molecules in solution, which is notoriously difficult for allenes using conventional methods.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), will be crucial for probing the through-space interactions between the phenyl rings and the allene backbone. This data will provide insights into the preferred conformations of the molecule in solution.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide unambiguous proof of the molecule's connectivity and solid-state conformation. For a chiral sample, this would also definitively establish its absolute stereochemistry.
| Technique | Information Gained | Research Goal |
| VCD/ECD Spectroscopy | Absolute configuration of enantiomers | Unambiguous assignment of axial chirality. |
| 2D NMR (NOESY) | Through-space proton correlations | Determination of solution-phase conformation. |
| X-ray Crystallography | Precise bond lengths, bond angles, solid-state packing | Definitive structural elucidation. |
Theoretical Prediction of Novel Allene Reactivity and Properties
Computational chemistry provides a powerful lens for understanding and predicting chemical behavior. For this compound, theoretical studies are not merely supplementary; they are essential for guiding future experimental work.
Key areas for theoretical investigation include:
Structural and Electronic Properties: Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, rotational barriers of the phenyl groups, and the electronic structure (e.g., molecular orbital energies and shapes). This information is fundamental to understanding the molecule's intrinsic stability and reactivity.
Reaction Mechanism and Selectivity: Computational modeling can be used to investigate the reaction pathways of potential catalytic transformations, such as the isomerization to 1,3-dienes or cycloaddition reactions. By calculating the energies of transition states and intermediates, researchers can predict the feasibility of a proposed reaction and rationalize observed selectivity. mdpi.comnih.gov
Prediction of Spectroscopic Data: Theoretical calculations can predict spectroscopic properties, such as IR vibrational frequencies and NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the identity and structure of the synthesized compound. Furthermore, the prediction of VCD and ECD spectra is a powerful tool for assigning the absolute configuration of chiral allenes when compared to experimental results.
By leveraging these computational tools, researchers can develop hypotheses about the reactivity and properties of this compound, enabling a more rational and efficient design of experiments.
Q & A
Q. What are the critical steps in synthesizing 1,3-Diphenylbuta-1,2-diene via palladium-catalyzed cross-coupling?
Methodological Answer: The synthesis involves a palladium-catalyzed reaction between 1-phenyl-1-butyne and iodobenzene. Key steps include:
- Catalytic System : Use 5 mol% Pd(PPh₃)₄ with ZnBr₂ as a co-catalyst.
- Reagents : nBuLi (1.6 M in hexanes) initiates the reaction, enabling alkyne deprotonation.
- Conditions : React at 70–80°C for optimal yield (55%) .
- Characterization : Confirm structure via NMR (δ = 7.25–7.43 ppm for aromatic protons; δ = 5.72 ppm for the allenic proton) and IR (allenic C=C stretch at 1943 cm) .
Q. How does IUPAC nomenclature resolve ambiguity between buta-1,2-diene and buta-1,3-diene isomers?
Methodological Answer: IUPAC rules (P-16.7.2) require insertion of the letter "a" between the carbon count and the numerical prefix to avoid ambiguity. For example:
- Buta-1,2-diene : Correctly denotes four carbons with conjugated double bonds at positions 1 and 2.
- Buta-1,3-diene : Refers to the 1,3-conjugated isomer.
Mislabeling (e.g., "but-1,2-diene") is non-compliant and risks misidentification in publications .
Advanced Research Questions
Q. How can stereochemical outcomes in palladium-catalyzed reactions of this compound be analyzed?
Methodological Answer: Stereoselectivity is assessed via:
- NOESY NMR : Correlates spatial proximity of protons to determine E/Z isomer ratios (e.g., Ha and Hb in E vs. Z configurations) .
- Reaction Optimization : Vary solvents (THF, DMF), bases (K₂CO₃, Cs₂CO₃), and ligands to modulate diastereoselectivity. For example, ionic liquids enhance Pd catalyst efficiency by stabilizing transition states .
Q. What contradictions exist in the thermal stability data of this compound under catalytic isomerization?
Methodological Answer: Discrepancies arise in isomerization pathways:
- Ytterbium Catalysis : (Me₅C₅)₂Yb converts buta-1,2-diene to but-2-yne at 25°C, suggesting high reactivity .
- Palladium Systems : Thermal degradation above 100°C leads to phenyl group rearrangements, complicating stability assessments .
Resolution : Use differential scanning calorimetry (DSC) to map decomposition thresholds and validate with in situ FTIR for real-time monitoring.
Q. How can computational methods predict the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute HOMO/LUMO energies, predicting reactivity toward electrophiles.
- QSPR Models : Correlate Hammett constants (σ) of substituents on phenyl rings with reaction rates in ene reactions .
- Validation : Compare computed IR spectra (e.g., allenic stretches) with experimental data to refine parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
